Cas no 24775-46-0 (Benzamide, N-butyl-3-[[(phenylamino)thioxomethyl]amino]-)

Benzamide, N-butyl-3-[[(phenylamino)thioxomethyl]amino]- structure
24775-46-0 structure
Product Name:Benzamide, N-butyl-3-[[(phenylamino)thioxomethyl]amino]-
CAS No:24775-46-0
MF:C18H21N3OS
MW:327.44384264946
CID:1418264
PubChem ID:17196880
Update Time:2025-04-20

Benzamide, N-butyl-3-[[(phenylamino)thioxomethyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-butyl-3-[[(phenylamino)thioxomethyl]amino]-
    • N-Butyl-3-[[(phenylamino)thioxomethyl]amino]benzamide
    • DTXSID101214099
    • 24775-46-0
    • AKOS003524984
    • Inchi: 1S/C18H21N3OS/c1-2-3-12-19-17(22)14-8-7-11-16(13-14)21-18(23)20-15-9-5-4-6-10-15/h4-11,13H,2-3,12H2,1H3,(H,19,22)(H2,20,21,23)
    • InChI Key: IWCTUWTUXVSQRZ-UHFFFAOYSA-N
    • SMILES: S=C(NC1C=CC=CC=1)NC1=CC=CC(=C1)C(NCCCC)=O

Computed Properties

  • Exact Mass: 327.14073
  • Monoisotopic Mass: 327.14053348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 85.2Ų

Experimental Properties

  • PSA: 53.16
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